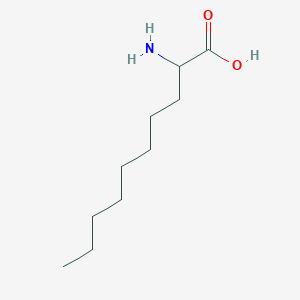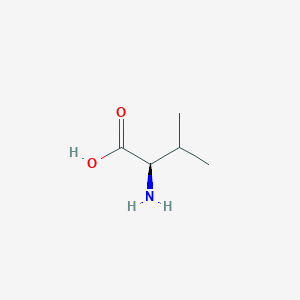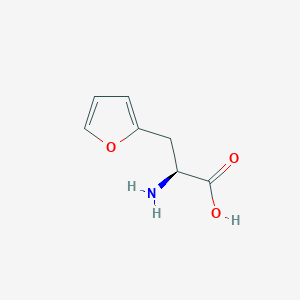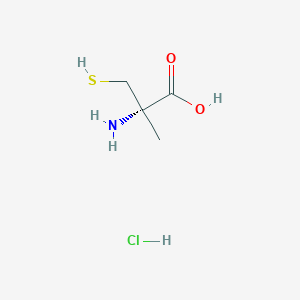
2-Aminodecanoic acid
説明
2-Aminodecanoic acid, also known as 2-Aminocapric acid, is a compound with the linear formula C10H21NO2 . It has a molecular weight of 187.28 .
Synthesis Analysis
The synthesis of 2-Aminodecanoic acid involves several stages. For instance, one method involves the use of sodium carbonate in water and acetone at 20°C for 3 hours, followed by the addition of N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in water and acetone at 20°C for 3 hours .
Molecular Structure Analysis
The molecular structure of 2-Aminodecanoic acid is represented by the linear formula C10H21NO2 .
Chemical Reactions Analysis
2-Aminodecanoic acid can undergo various chemical reactions. For instance, it can react with sodium carbonate in water and acetone at 20°C for 3 hours, followed by the addition of N-(9H-fluoren-2-ylmethoxycarbonyloxy)succinimide in water and acetone at 20°C for 3 hours .
科学的研究の応用
Asymmetric Synthesis of (S)-α-(Octyl)glycine : A study by Fu et al. (2020) discusses the asymmetric synthesis of derivatives of (S)-α-(octyl)glycine ((S)-2-aminodecanoic acid) using Ni(II) complexes derived from glycine Schiff bases with chiral tridentate ligands. This method shows potential for large-scale asymmetric synthesis of (S)-2-aminodecanoic acid and its derivatives, crucial in modern medicinal chemistry and drug design (Fu et al., 2020).
Synthesis of Microginin Component : Bunnage et al. (1995) synthesized 3-Amino-2-hydroxydecanoic acid (AHDA), a novel amino acid suggested as the N-terminal component of microginin, an angiotensin-converting enzyme inhibitor. This research contributes to the structural understanding and synthesis of microginin (Bunnage et al., 1995).
Expanding and Reprogramming the Genetic Code : Chin (2017) highlights the transformative impact of genetically encoding expanded sets of amino acids, including 2-aminodecanoic acid derivatives, to synthesize and evolve noncanonical biopolymers. This technology has implications for probing, imaging, controlling protein function, and engineering therapeutics (Chin, 2017).
Biocatalytic, Stereoselective Deuteration : Chun and Narayan (2020) explored the use of α-oxo-amine synthase for producing α-2H amino acids and esters, including 2-aminodecanoic acid derivatives, with D2O as the deuterium source. This process has applications in the synthesis of labeled pharmaceutical agents and biological studies (Chun & Narayan, 2020).
Scaffolding Along Nucleic Acid Duplexes : Astakhova and Wengel (2014) investigated LNA/DNA hybrids containing functionalized 2'-amino-LNA nucleotides. This study shows potential applications in sensing DNA and RNA targets, developing diagnostic probes, and therapeutics (Astakhova & Wengel, 2014).
Therapeutic Applications of an Expanded Genetic Code : Sun, Schultz, and Kim (2014) discuss how noncanonical amino acids, including 2-aminodecanoic acid derivatives, enhance the pharmacological properties of protein therapeutics. The site-specific incorporation of these amino acids facilitates the optimization of biological functions and pharmacokinetics (Sun, Schultz, & Kim, 2014).
作用機序
Mode of Action
A study suggests that the hydrophobicity of the side chain in amino acids, such as 2-aminodecanoic acid, can modulate their therapeutic activity and membrane selectivity . This implies that the compound interacts with its targets, possibly altering their function or structure, leading to changes in the biological system.
Biochemical Pathways
Amino acids, including 2-Aminodecanoic acid, are formed via biosynthetic pathways that are ubiquitous across most forms of life. Their carbon skeleton precursors are the intermediates of central metabolic pathways . The hydrogen on each amino acid is derived from different combinations of sources, including the organic precursors, water, and NAD(P)H .
Pharmacokinetics
The compound’s gi absorption is high, and it is bbb permeant, meaning it can cross the blood-brain barrier . These properties can significantly impact the bioavailability of the compound.
Safety and Hazards
When handling 2-Aminodecanoic acid, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use of personal protective equipment, including chemical impermeable gloves, is recommended. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
特性
IUPAC Name |
2-aminodecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9(11)10(12)13/h9H,2-8,11H2,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JINGUCXQUOKWKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCC(C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Aminodecanoic acid | |
CAS RN |
84276-16-4, 84277-81-6 | |
| Record name | NSC206259 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206259 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC206258 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=206258 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![2-Hydroxy-10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-one](/img/structure/B556772.png)